

# "structure elucidation of Cephaibol D using NMR and mass spectrometry"

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## *Compound of Interest*

Compound Name: *Cephaibol D*

Cat. No.: *B15566547*

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An In-depth Technical Guide to the Structure Elucidation of **Cephaibol D** using NMR and Mass Spectrometry

## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of **Cephaibol D**, a peptaibol antibiotic. The process relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide the necessary data to determine the compound's planar structure, stereochemistry, and conformational properties.

## Introduction to Cephaibols

Cephaibols are a class of peptaibols, which are fungal peptides rich in non-proteinogenic amino acids, particularly  $\alpha$ -aminoisobutyric acid (Aib). They are of significant interest to the pharmaceutical industry due to their antimicrobial and antifungal activities. Their complex structures, often featuring a high degree of N-methylation and other modifications, present a considerable challenge for structural elucidation. Modern NMR and MS techniques are indispensable tools for tackling this challenge.<sup>[1]</sup>

## Experimental Protocols Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification.

For a peptaibol like **Cephaibol D**, a typical protocol would involve:

- Extraction: The producing fungal strain is cultivated in a suitable liquid medium. The fungal mycelium and broth are then extracted with an organic solvent such as methanol or ethyl acetate to obtain a crude extract.
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatography: The active fraction is then purified using a combination of chromatographic techniques. This typically includes:
  - Silica Gel Column Chromatography: For initial fractionation based on polarity.
  - Sephadex LH-20 Column Chromatography: To remove smaller impurities.
  - High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used for final purification to yield the pure **Cephaibol D**.

## NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon skeleton and the connectivity of atoms within a molecule.<sup>[2][3][4]</sup> For **Cephaibol D**, a comprehensive set of 1D and 2D NMR experiments are required.

Sample Preparation: A sample of 1-5 mg of purified **Cephaibol D** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OH}$ ). The choice of solvent is crucial and can affect the chemical shifts of exchangeable protons.<sup>[5][6][7]</sup>

NMR Experiments:

- 1D NMR:
  - $^1\text{H}$  NMR: Provides information about the number and chemical environment of protons.
  - $^{13}\text{C}$  NMR: Shows the number of unique carbon atoms and their types (e.g., C, CH,  $\text{CH}_2$ ,  $\text{CH}_3$ ).

- 2D NMR:
  - COSY (Correlation Spectroscopy): Identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin-spin couplings, revealing adjacent protons.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms ( $^1\text{H}$ - $^{13}\text{C}$ ).
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.[\[8\]](#)
  - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry and 3D conformation of the molecule.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its sequence in the case of peptides.[\[9\]](#)

### Experimental Setup:

- High-Resolution Mass Spectrometry (HR-MS): Typically performed using Electrospray Ionization (ESI) coupled with a high-resolution analyzer like Orbitrap or FT-ICR. This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): The molecular ion of **Cephaibol D** is isolated and fragmented (e.g., by Collision-Induced Dissociation - CID). The resulting fragment ions are then analyzed to determine the amino acid sequence.[\[10\]](#)[\[11\]](#)[\[12\]](#) The fragmentation pattern of peptaibols often yields b- and y-type ions, which are characteristic of peptide backbone cleavage.

## Data Presentation

### NMR Data

The following table summarizes the hypothetical  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a segment of **Cephaibol D**, illustrating the kind of data obtained from the NMR experiments.

Position	$\delta\text{C}$ (ppm)	$\delta\text{H}$ (ppm)	Multiplicity	$J$ (Hz)	COSY Correlations	HMBC Correlations
1 (CO)	172.5	-	-	-	-	H-2
2 (CH)	55.2	4.10	dd	8.5, 4.5	H-3	C-1, C-3, C-4
3 ( $\text{CH}_2$ )	38.1	1.95, 2.10	m	-	H-2, H-4	C-2, C-4, C-5
4 (CH)	68.9	3.85	t	6.0	H-3, H-5	C-3, C-5, C-6
5 ( $\text{CH}_2$ )	29.5	1.60	m	-	H-4	C-4, C-6
6 (CO)	175.0	-	-	-	-	H-5

Note: This is a representative data table. A full table for **Cephaibol D** would be significantly larger.

## Mass Spectrometry Data

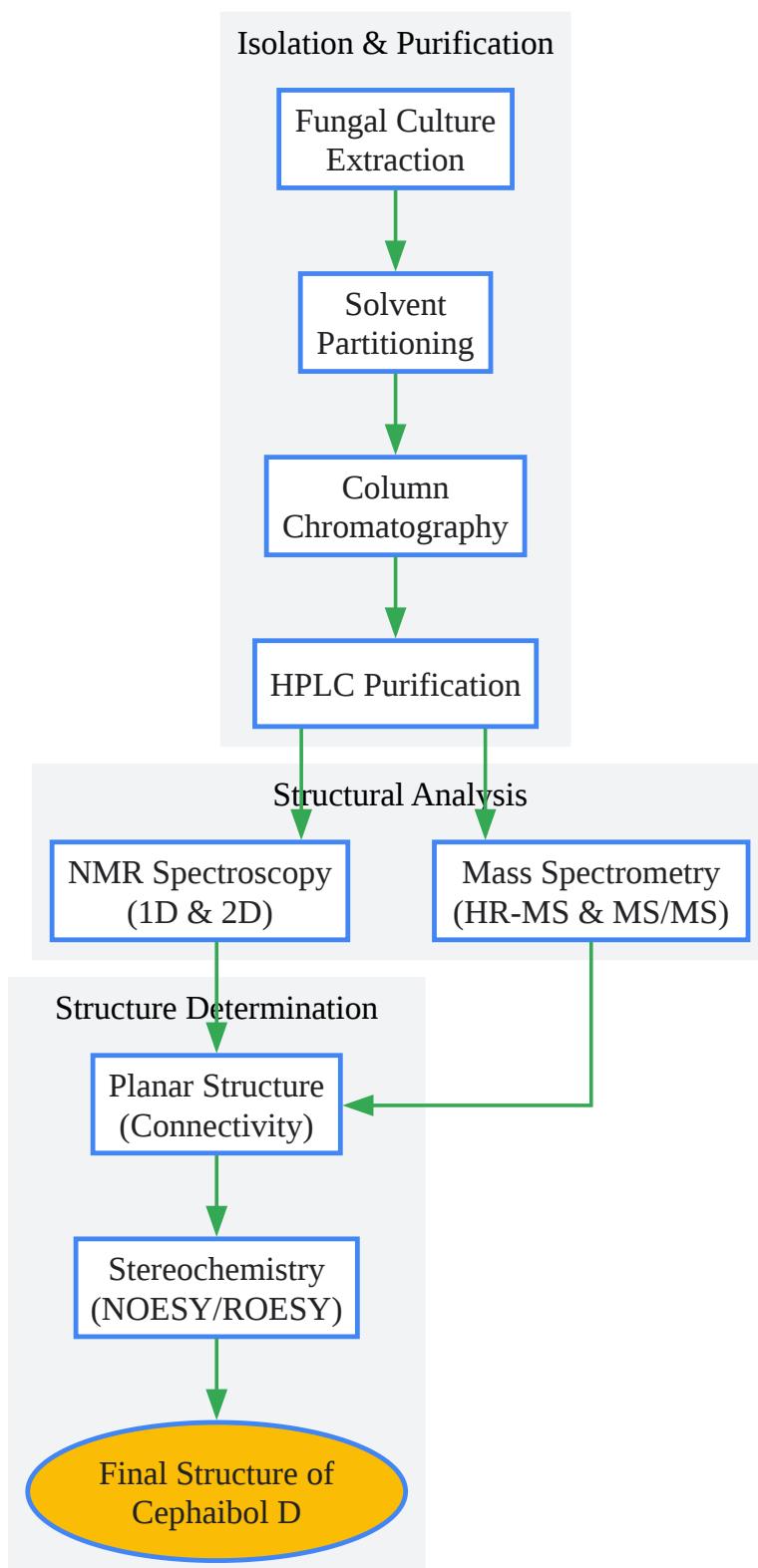
The table below shows expected MS/MS fragmentation data for a hypothetical sequence of **Cephaibol D**.

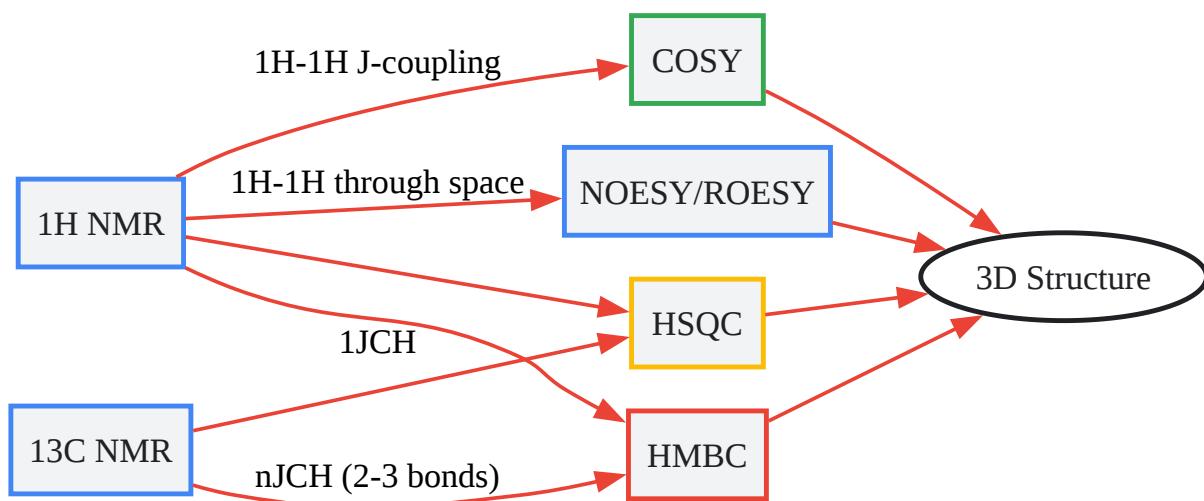
Fragment Ion	m/z (calculated)	m/z (observed)	Sequence
b <sub>1</sub>	114.0913	114.0911	Ala
b <sub>2</sub>	213.1600	213.1598	Ala-Pro
b <sub>3</sub>	326.2440	326.2437	Ala-Pro-Val
y <sub>1</sub>	175.1191	175.1189	Leu
y <sub>2</sub>	288.2031	288.2028	Val-Leu
y <sub>3</sub>	387.2718	387.2715	Pro-Val-Leu

Note: This table illustrates the principle of peptide sequencing by MS/MS.

## Visualization of Workflows and Relationships

### Experimental Workflow for Structure Elucidation





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